REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][C:3]=1[CH2:4][N:5]1C=[CH:8][CH:7]=[C:6]1C#N.[OH-:17].[K+].[CH2:19]([OH:22])[CH2:20]O>O>[NH2:1][C:2]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][C:3]=1[CH2:4][N:5]1[CH:6]=[CH:7][CH:8]=[C:20]1[C:19]([OH:22])=[O:17] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(CN2C(=CC=C2)C#N)C=C(C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 8 g
|
Type
|
TEMPERATURE
|
Details
|
The mixture is partly cooled
|
Type
|
ADDITION
|
Details
|
diluted with 80 ml
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled for about 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
The filtrate is treated with acetic acid to pH 4-5
|
Type
|
CUSTOM
|
Details
|
giving a precipitate which
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
This solid is further purified
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in dilute alkali
|
Type
|
CUSTOM
|
Details
|
reprecipitating with acetic acid
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(CN2C(=CC=C2)C(=O)O)C=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |